2-Bromo-6-iodo-4-(trifluoromethyl)aniline
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Overview
Description
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3IN It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method is the halogenation of 4-(trifluoromethyl)aniline. The process begins with the bromination of 4-(trifluoromethyl)aniline to introduce the bromine atom at the 2-position. This is followed by iodination at the 6-position. The reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodo-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted anilines
- Biaryl compounds (from coupling reactions)
- Nitroanilines or aminobenzenes (from oxidation/reduction reactions)
Scientific Research Applications
2-Bromo-6-iodo-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHITPHKKSCFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650529 |
Source
|
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875306-20-0 |
Source
|
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875306-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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